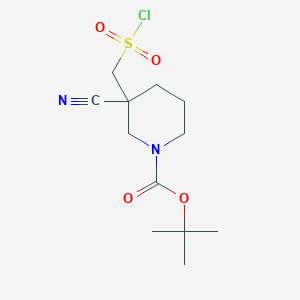

Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate

Description

Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group at the 1-position and two distinct substituents at the 3-position: a chlorosulfonylmethyl (-SO₂Cl-CH₂-) group and a cyano (-CN) group. This combination of functional groups confers unique reactivity, making it a candidate for applications in medicinal chemistry (e.g., as a synthetic intermediate) and materials science.

Properties

IUPAC Name |

tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN2O4S/c1-11(2,3)19-10(16)15-6-4-5-12(7-14,8-15)9-20(13,17)18/h4-6,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHYKAUWRVOPKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CS(=O)(=O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H16ClN2O4S

- Molecular Weight : 322.8 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound primarily involves its interaction with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The presence of the chlorosulfonyl group suggests potential reactivity with nucleophiles, which may facilitate enzyme inhibition or modulation.

Antimicrobial Activity

Research indicates that compounds containing piperidine rings often exhibit antimicrobial properties. Studies have shown that derivatives of cyanopiperidine can inhibit bacterial growth, suggesting that this compound may possess similar properties.

Anticancer Potential

Preliminary investigations into the anticancer activity of related piperidine derivatives have demonstrated their ability to induce apoptosis in cancer cells. The structural features of this compound may contribute to its efficacy against various cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

Case Study: Antimicrobial Testing

In a study assessing the antimicrobial properties of similar compounds, tert-butyl derivatives were tested against a range of pathogenic bacteria. Results indicated that compounds with a piperidine structure displayed significant inhibition zones, suggesting that this compound could be further explored for its antimicrobial potential.

Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Future research should focus on:

- Detailed mechanistic studies to elucidate its mode of action.

- In vivo studies to evaluate its therapeutic potential.

- Structure-activity relationship (SAR) studies to optimize its efficacy and reduce toxicity.

Comparison with Similar Compounds

Key Compounds for Comparison

tert-Butyl 3-[N-(tert-butoxycarbonyl)-methylamino]-4-methoxyimino-3-methyl-piperidine-1-carboxylate (): Substituents: Methylamino, methoxyimino, and tert-butoxycarbonyl groups. Conformation: Piperidine ring adopts a chair conformation with conjugated C=O and C=N bonds, shortening N–C bond lengths . Reactivity: The oxime (C=N–O) group may participate in cyclization or coordination chemistry.

(R)-Tert-butyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate (): Substituents: Pyridin-2-ylamino group. Safety: Classified as a skin/eye irritant and respiratory toxin .

(R)-tert-Butyl 3-mercaptopiperidine-1-carboxylate ():

- Substituents: Sulfanyl (-SH) group.

- Reactivity: The thiol group enables disulfide bond formation or metal chelation.

(R)-tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate ():

- Substituents: Chloromethyl (-CH₂Cl) group.

- Reactivity: The chloromethyl group is prone to nucleophilic substitution.

Target Compound vs. Analogs

Table 1: Comparative analysis of substituent-driven properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.